Cas no 1517-72-2 (1-(1-Naphthyl)ethanol)

1-(1-Naphthyl)ethanol is a chiral secondary alcohol featuring a naphthalene moiety, commonly utilized as an intermediate in organic synthesis and pharmaceutical applications. Its rigid aromatic structure enhances stereoselectivity, making it valuable in asymmetric synthesis and chiral resolution processes. The compound exhibits moderate solubility in organic solvents, facilitating its use in catalytic reactions and as a building block for more complex molecules. Its stability under standard conditions ensures reliable handling and storage. Researchers favor 1-(1-Naphthyl)ethanol for its well-defined reactivity profile, particularly in Grignard reactions and reductions, where it serves as a precursor for fine chemicals and bioactive compounds.
1-(1-Naphthyl)ethanol structure
1-(1-Naphthyl)ethanol structure
商品名:1-(1-Naphthyl)ethanol
CAS番号:1517-72-2
MF:C12H12O
メガワット:172.2231
MDL:MFCD00016806
CID:204904
PubChem ID:87573740

1-(1-Naphthyl)ethanol 化学的及び物理的性質

名前と識別子

    • 1-(Naphthalen-1-yl)ethanol
    • AURORA KA-6960
    • Naphthylethanol
    • 1-(1-NAPHTHYL)ETHANOL
    • A-NAPHTHYLMETHYLCARBINOL
    • 1-NAPHTHALEN-1-YL-ETHANOL
    • Methyl(1-naphthyl)carbinol
    • (+/-)-1-(1-NAPHTHYL)ETHANOL
    • 1-(1-HYDROXYETHYL)NAPHTHALENE
    • ALPHA-NAPHTHYL METHYL CARBINOL
    • 1-Naphthalenemethanol, a-methyl-
    • α-Methyl-1-naphthalenemethanol
    • 1-(1-NAPHTHYL)ETHANOL 98+%
    • 1-naphthalen-1-ylethanol
    • 1-Naphthylethanol
    • CDRQOYRPWJULJN-UHFFFAOYSA-N
    • (1R)-1-naphthalen-1-ylethanol
    • 1-(naphthalen-1-yl)ethan-1-ol
    • R-(-)-1-(1-Napthalenyl)ethanol
    • NSC70018
    • (R)-(+)-alpha-Methyl-1-naphthalenemethanol
    • 1-naphthylethan-1-ol
    • 1-(1-Naphthalyl)ethanol
    • 1-(1-naphthalenyl)ethanol
    • Ethanol, 1-(1-naphthyl)
    • 1-(1-Naphth
    • SB44570
    • 1-(1-naphthyl)ethanol;1-NAPHTHALEN-1-YL-ETHANOL
    • (+/-)-a-Methyl-1-naphthalenemethanol
    • 1-(1-Naphthyl)ethanol #
    • alpha-Methyl-1-naphthalenemethanol
    • (S)-(?)-
    • (+/-)-1-(1-Naphthyl)ethanol, >=99.0% (GC)
    • SY051902
    • FT-0653840
    • 1517-72-2
    • 1-Naphthalenemethanol, .alpha.-methyl-, (.+/-.)-
    • (+/-)-alpha-Methyl-1-naphthalenemethanol
    • A-Methyl-1-naphthalenemethanol
    • FT-0630245
    • AKOS000249270
    • NSC 70018
    • Naphthylethanol; 98%
    • SCHEMBL12200321
    • BDBM50498203
    • 1-Naphthalenemethanol, alpha-methyl-
    • DTXSID501314821
    • CHEMBL3416130
    • AS-58708
    • 1-(1-naphthyl)ethyl alcohol
    • EINECS 216-172-7
    • HMS1661F09
    • MFCD00016806
    • NS00045139
    • AI3-08716
    • 57605-95-5
    • CS-0154081
    • N0395
    • FT-0633625
    • R-(-)-1-(1-Naphthalenyl)ethanol
    • J-008844
    • SY101332
    • A809218
    • 1-(1'-naphthyl) ethanol
    • SCHEMBL110315
    • (S)-1-(1-naphthyl)ethanol
    • napthyl-ethanol
    • 1,5BIS(DIMETHYLAMINO)HEXAMETHYLTRISILOXANE
    • NSC-70018
    • AKOS022172363
    • DB-017422
    • (S)-(+)-alpha-Methyl-1-naphthalenemethanol
    • 1-Naphthalenemethanol, a-methyl-, (+/-)-
    • (S)-1-(Naphthalen-1-yl)ethanol
    • DB-017861
    • 1-(1-Naphthyl)ethanol
    • MDL: MFCD00016806
    • インチ: 1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3
    • InChIKey: CDRQOYRPWJULJN-UHFFFAOYSA-N
    • ほほえんだ: O([H])C([H])(C([H])([H])[H])C1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

  • せいみつぶんしりょう: 172.08886
  • どういたいしつりょう: 172.089
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 167
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 20.2
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

  • 色と性状: まだ確定していません。
  • 密度みつど: 1.113
  • ゆうかいてん: 62.0 to 65.0 deg-C
  • ふってん: 133°C/3mmHg(lit.)
  • フラッシュポイント: 145.3°C
  • 屈折率: 1.632
  • PSA: 20.23
  • LogP: 2.89310
  • ようかいせい: 未確定

1-(1-Naphthyl)ethanol セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280;P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: 22-24/25
  • ちょぞうじょうけん:2-8 °C

1-(1-Naphthyl)ethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0395-1G
1-(1-Naphthyl)ethanol
1517-72-2 >98.0%(GC)
1g
¥250.00 2024-04-17
Cooke Chemical
A6271512-1G
1-(1-Naphthyl)ethanol
1517-72-2 >98.0%(GC)
1g
RMB 145.60 2025-02-20
Cooke Chemical
A6271512-100G
1-(1-Naphthyl)ethanol
1517-72-2 >98.0%(GC)
100g
RMB 4180.00 2025-02-20
Key Organics Ltd
AS-58708-1MG
1-(naphthalen-1-yl)ethan-1-ol
1517-72-2 >97%
1mg
£37.00 2025-02-09
TRC
N378368-1g
1-(1-Naphthyl)ethanol
1517-72-2
1g
$ 65.00 2022-06-03
Alichem
A219005667-10g
1-(Naphthalen-1-yl)ethanol
1517-72-2 95%
10g
340.56 USD 2021-06-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N0395-1g
1-(1-Naphthyl)ethanol
1517-72-2 98.0%(GC)
1g
¥495.0 2022-06-10
TRC
N378368-500mg
1-(1-Naphthyl)ethanol
1517-72-2
500mg
$64.00 2023-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0395-5G
1-(1-Naphthyl)ethanol
1517-72-2 >98.0%(GC)
5g
¥690.00 2024-04-17
TRC
N378368-5g
1-(1-Naphthyl)ethanol
1517-72-2
5g
$253.00 2023-05-17

1-(1-Naphthyl)ethanol 関連文献

1-(1-Naphthyl)ethanolに関する追加情報

Recent Advances in the Study of 1-(1-Naphthyl)ethanol (CAS: 1517-72-2) in Chemical Biology and Pharmaceutical Research

1-(1-Naphthyl)ethanol (CAS: 1517-72-2) is a chiral secondary alcohol that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its versatile applications as an intermediate in organic synthesis and its potential biological activities. Recent studies have explored its role in asymmetric catalysis, drug development, and as a building block for more complex molecular architectures. This research brief synthesizes the latest findings and advancements related to this compound, providing a comprehensive overview for professionals in the field.

One of the most notable developments in the study of 1-(1-Naphthyl)ethanol is its application in asymmetric hydrogenation reactions. A 2023 study published in the Journal of Organic Chemistry demonstrated the use of this compound as a chiral auxiliary in the synthesis of enantiomerically pure pharmaceuticals. The research highlighted the compound's ability to induce high enantioselectivity when used in conjunction with novel ruthenium-based catalysts, achieving up to 98% enantiomeric excess (ee) in certain reactions. This breakthrough has significant implications for the production of chiral drugs, where enantiopurity is often critical for efficacy and safety.

In the realm of drug discovery, 1-(1-Naphthyl)ethanol has been investigated as a potential scaffold for the development of new therapeutic agents. A recent Bioorganic & Medicinal Chemistry paper (2024) reported on the compound's structural modifications to create derivatives with enhanced binding affinity for G-protein coupled receptors (GPCRs). These derivatives exhibited promising activity in preliminary in vitro assays, particularly in modulating inflammatory pathways. The study suggests that 1-(1-Naphthyl)ethanol-based compounds could serve as lead structures for the development of novel anti-inflammatory drugs.

The compound's physicochemical properties have also been the subject of recent investigations. Computational chemistry studies published in Physical Chemistry Chemical Physics (2023) employed density functional theory (DFT) calculations to elucidate the molecular conformation and electronic structure of 1-(1-Naphthyl)ethanol. These studies revealed important insights into the compound's stability and reactivity, which are crucial for its applications in synthetic chemistry. The findings have practical implications for optimizing reaction conditions in industrial-scale synthesis.

From a biological perspective, new research has explored the metabolic fate of 1-(1-Naphthyl)ethanol in mammalian systems. A 2024 study in Xenobiotica investigated the compound's pharmacokinetics and identified several phase I and phase II metabolites through advanced LC-MS/MS techniques. The research provides valuable data for assessing the compound's safety profile and potential toxicity, which is essential for its consideration in pharmaceutical applications.

In conclusion, recent studies on 1-(1-Naphthyl)ethanol (CAS: 1517-72-2) demonstrate its growing importance in chemical biology and pharmaceutical research. The compound's versatility in asymmetric synthesis, potential therapeutic applications, and well-characterized physicochemical properties make it a valuable subject for ongoing investigation. Future research directions may include further exploration of its biological activities, development of more efficient synthetic methodologies, and investigation of its potential in materials science applications.

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Amadis Chemical Company Limited
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A809218
清らかである:99%/99%
はかる:25g/100g
価格 ($):303.0/857.0